[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine
Description
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-6-4-3-5-7-16)14-17-8-10-19(12-17)11-9-18/h3-7,15,17H,8-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZGINFJOQZXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148628 | |
| Record name | 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353975-26-4 | |
| Record name | 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353975-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineethanamine, 3-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine is a synthetic organic molecule notable for its structural complexity, featuring a pyrrolidine ring, an amine group, and a benzyl moiety. This unique structure suggests potential interactions with various biological systems, particularly in neuropharmacology and medicinal chemistry.
Structural Characteristics
The compound can be described by its chemical structure, which includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
- Aminoethyl Group : This functional group is likely to enhance solubility and bioactivity.
- Benzyl Moiety : Known for its ability to facilitate binding to receptor sites, potentially influencing pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly:
- Serotonin and Dopamine Pathways : The compound may modulate these pathways, which are crucial in mood regulation and various neurological functions. Preliminary studies indicate that similar compounds have shown promise in influencing these neurotransmitter systems .
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Neuropharmacological Effects
- Potential Antidepressant Activity : Compounds with similar structures have been shown to exhibit antidepressant-like effects in animal models. This suggests that this compound may also possess such properties.
- Cognitive Enhancement : There is evidence that certain pyrrolidine derivatives can enhance cognitive functions, potentially making this compound a candidate for further investigation in cognitive disorders .
Study 1: Neuropharmacological Assessment
A study aimed at evaluating the neuropharmacological effects of related pyrrolidine compounds found that they significantly increased serotonin levels in the hippocampus of rat models. This was associated with improved mood and reduced anxiety-like behaviors .
Study 2: Antimicrobial Activity
In vitro studies have demonstrated that related compounds exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While direct studies on this compound are needed, these findings suggest a pathway for exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Pyrrolidine Derivative A | Structure A | Antidepressant-like effects |
| Pyrrolidine Derivative B | Structure B | Antimicrobial activity against Gram-positive bacteria |
| Pyrrolidine Derivative C | Structure C | Cognitive enhancement properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in three key aspects: (1) heterocyclic core (pyrrolidine vs. piperidine), (2) substituent positions (e.g., 3-ylmethyl vs. 3-yl), and (3) amine substituents (isopropyl, cyclopropyl, methyl). Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Piperidine derivatives may offer enhanced solubility due to increased ring flexibility. Pyrazole-based analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) prioritize aromaticity and planar geometry, which are critical for binding to flat enzymatic pockets .
Substituent Effects: The benzyl-isopropyl group in the target compound introduces significant steric bulk compared to benzyl-cyclopropyl or smaller substituents (e.g., methyl). This may reduce metabolic degradation but could limit membrane permeability . Cyclopropyl-containing analogs (e.g., [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine) likely exhibit improved metabolic stability due to the cyclopropane ring’s resistance to oxidation .
Stereochemical Considerations: The [(S)-1-(2-Amino-ethyl)-piperidin-3-yl] stereoisomer () highlights the role of chirality in pharmacological activity. Enantiomers may differ in target affinity or toxicity, though specific data are unavailable .
In contrast, piperidine analogs remain available, possibly due to more straightforward synthetic routes (e.g., copper-catalyzed coupling, as seen in ) .
Research and Commercial Implications
While direct pharmacological data for this compound are lacking, its structural analogs provide insights:
- Piperidine derivatives (e.g., [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine) are more commonly commercialized, possibly due to favorable synthetic yields or stability .
- Pyrazole-based compounds () demonstrate the utility of aromatic heterocycles in achieving low-nanomolar binding affinities, a feature that pyrrolidine/piperidine analogs might lack without additional functionalization .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-isopropyl-amine, and what are their comparative yields?
- Methodology : Three primary routes are suggested based on analogous compounds:
- Route 1 : Delepin (Sommelet) reaction for amine functionalization, yielding ~70–80% under optimized conditions .
- Route 2 : Catalytic reduction of azidopropyl intermediates using palladium or nickel catalysts, achieving ~85% yield but requiring careful handling of intermediates .
- Route 3 : Aminolysis of phthalimidopropyl derivatives, which avoids hazardous intermediates but yields ~65% .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration, particularly for the pyrrolidine ring and benzyl substituents .
- NMR spectroscopy : Use H-H COSY and NOESY to confirm spatial arrangement of the 2-aminoethyl and isopropyl groups .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., CHN) with ≤2 ppm error .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodology :
- Receptor binding assays : Screen for H1/H2-histamine receptor affinity using radioligand displacement (e.g., H-mepyramine for H1) .
- Functional assays : Measure cAMP production (H2) or calcium flux (H1) in transfected HEK293 cells .
- Dose-response profiling : Use guinea pig ear models to assess vascular permeability and inflammation modulation .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action and target selectivity?
- Methodology :
- Molecular docking : Simulate binding to histamine receptors (e.g., H1 PDB: 6U81) using AutoDock Vina. Focus on interactions between the 2-aminoethyl group and conserved Glu/Asp residues in the receptor pocket .
- MD simulations : Analyze conformational stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical binding motifs .
- QSAR : Corporate substituent effects (e.g., benzyl vs. isopropyl) on logP and IC values .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Batch analysis : Compare purity (HPLC) and stereochemical consistency (chiral HPLC) of compound batches from different syntheses .
- Assay standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (e.g., pH 6.5 ammonium acetate) to isolate protocol variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate dose-response curves from independent labs for outliers .
Q. How can researchers optimize the synthesis for enantiomeric purity in scaled-up batches?
- Methodology :
- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral intermediates, achieving >90% ee .
- In-line monitoring : Implement PAT (Process Analytical Technology) via FTIR to track reaction progress and minimize racemization .
Q. What are the compound’s metabolic pathways, and how do they influence in vivo efficacy?
- Methodology :
- In vitro hepatocyte assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Key enzymes (CYP3A4/2D6) are likely involved due to the tertiary amine .
- Stable isotope labeling : Synthesize C-labeled analogs to trace metabolic products in rodent models .
- Pharmacokinetic modeling : Use WinNonlin to correlate half-life (t) and bioavailability with structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
